![molecular formula C29H38N2O6 B078075 [(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate) CAS No. 13320-32-6](/img/structure/B78075.png)
[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate), commonly known as IBDMA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of aziridine compounds, which are known for their unique properties and versatile applications. IBDMA has been widely used in various fields, including material science, pharmaceuticals, and biotechnology.
Mecanismo De Acción
IBDMA is an aziridine compound that reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This property makes IBDMA a useful crosslinking agent for various applications, including material science and biotechnology. In pharmaceuticals, IBDMA can react with amino acids in proteins and enzymes, leading to the formation of stable covalent bonds and improved stability.
Efectos Bioquímicos Y Fisiológicos
IBDMA has been shown to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that IBDMA can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, IBDMA has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBDMA has several advantages as a crosslinking agent for lab experiments. It is easy to synthesize and has a high degree of reactivity with nucleophiles. In addition, IBDMA can be used under mild reaction conditions, which minimizes the risk of damaging biological molecules. However, IBDMA has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of IBDMA in scientific research. One potential direction is the development of new bioactive compounds based on IBDMA as a building block. Another direction is the use of IBDMA as a crosslinking agent for the immobilization of enzymes and proteins in biosensors and biocatalysis. Finally, the use of IBDMA as a crosslinking agent for the preparation of novel materials with improved mechanical properties and thermal stability is also a promising direction for future research.
Conclusion
[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate) is a versatile chemical compound that has found widespread use in various scientific research applications. Its unique properties as a crosslinking agent make it useful in material science, pharmaceuticals, and biotechnology. Further research is needed to fully explore the potential of IBDMA in these fields and to develop new applications based on its properties.
Métodos De Síntesis
The synthesis of IBDMA involves the reaction of bisphenol A diglycidyl ether with 1,2-bis(2-methylaziridin-1-yl)ethane in the presence of a base catalyst. The reaction proceeds through the opening of the epoxide ring of bisphenol A diglycidyl ether and the subsequent reaction with 1,2-bis(2-methylaziridin-1-yl)ethane. The product is then purified by column chromatography to obtain pure IBDMA.
Aplicaciones Científicas De Investigación
IBDMA has been used in various scientific research applications, including material science, pharmaceuticals, and biotechnology. In material science, IBDMA has been used as a crosslinking agent for epoxy resins, which improves their mechanical properties and thermal stability. In pharmaceuticals, IBDMA has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents and antimicrobial agents. In biotechnology, IBDMA has been used as a crosslinking agent for the immobilization of enzymes and proteins, which improves their stability and catalytic activity.
Propiedades
Número CAS |
13320-32-6 |
|---|---|
Nombre del producto |
[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate) |
Fórmula molecular |
C29H38N2O6 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
2-[4-[2-[4-[2-[2-(aziridin-1-yl)propanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C29H38N2O6/c1-21(30-13-14-30)27(32)36-19-17-34-25-9-5-23(6-10-25)29(3,4)24-7-11-26(12-8-24)35-18-20-37-28(33)22(2)31-15-16-31/h5-12,21-22H,13-20H2,1-4H3 |
Clave InChI |
PMNMPZYBDBEVOX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(C)N3CC3)N4CC4 |
SMILES canónico |
CC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(C)N3CC3)N4CC4 |
Otros números CAS |
13320-32-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)

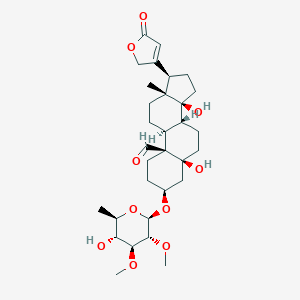
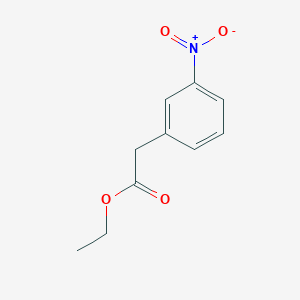
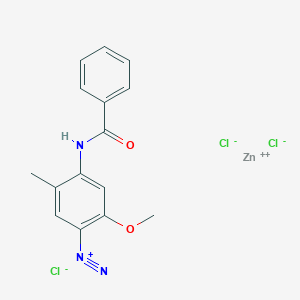
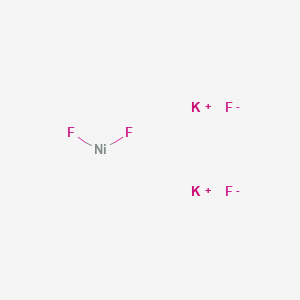
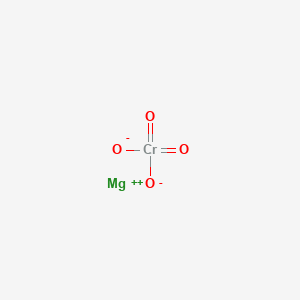
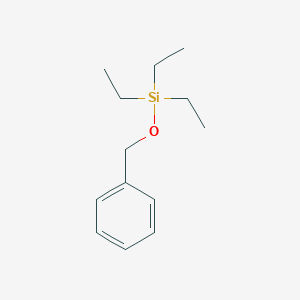
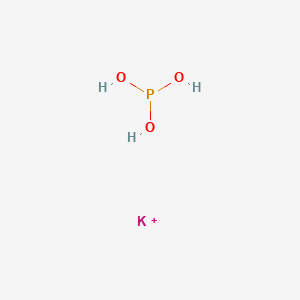
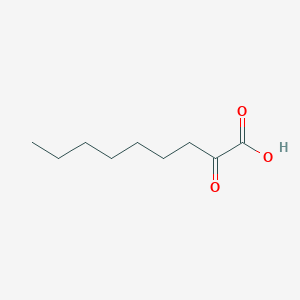
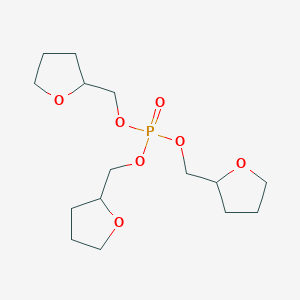
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)